Terchebulin

Natural product chemistry Ellagitannin structure elucidation Chemotaxonomy

Procuring reproducible ellagitannin reference standards for polypharmacology studies is a persistent challenge. Terchebulin (CAS 132854-40-1) solves this with its structurally unique terchebulic acid core and ≥98% HPLC purity. Key outcomes include: DPPH radical scavenging (IC50 4.90 µM), anti-P. acnes activity (MIC 125 µg/mL), and antiplasmodial potency (IC50 8-21 µg/mL). Sourced from authenticated T. chebula, it ships as a powder soluble in DMSO, methanol, or ethanol.

Molecular Formula C48H28O30
Molecular Weight 1084.7 g/mol
CAS No. 132854-40-1
Cat. No. B1257213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerchebulin
CAS132854-40-1
Synonymsterchebulin
Molecular FormulaC48H28O30
Molecular Weight1084.7 g/mol
Structural Identifiers
SMILESC1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2O)OC2=C(C(=C(C=C2C(=O)O1)O)O)O)C(=O)O8)O)O)O)O)O
InChIInChI=1S/C48H28O30/c49-12-1-7-18(30(58)25(12)53)19-8(2-13(50)26(54)31(19)59)45(67)78-41-40(77-44(7)66)37-17(73-48(41)70)6-71-42(64)11-4-15(52)28(56)34(62)36(11)72-16-5-10-21-23-24(47(69)76-38(21)29(16)57)22(33(61)35(63)39(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(55)32(20)60/h1-5,17,37,40-41,48-63,70H,6H2
InChIKeyXLTUFSWXCLUYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terchebulin: Procurement-Grade Ellagitannin with a Unique Terchebulic Acid Moiety


Terchebulin (CAS 132854-40-1, C48H28O30, MW 1084.7 g/mol) is a high-molecular-weight hydrolyzable ellagitannin isolated primarily from the fruits and leaves of Terminalia chebula Retz. (Combretaceae) [1]. Its defining structural feature is a novel tetraphenylcarboxylic acid (terchebulic acid) moiety, formed via oxidative carbon–oxygen coupling of adjacent flavogallonic acid and gallic acid esters—a motif absent in other ellagitannins such as punicalagin, corilagin, or castalagin [1]. The compound is commercially available as a research reference standard with purities of ≥95–98% (HPLC), supplied as a powder soluble in DMSO, methanol, ethanol, and pyridine, and sourced from authenticated T. chebula fruit [2].

Unique terchebulic acid scaffold not found in other ellagitannins
High-purity reference standard from authenticated T. chebula fruit
Supports ellagitannin scaffold-diversification and chemotaxonomy studies

Why Terchebulin Cannot Be Replaced by Generic Ellagitannins


Although terchebulin belongs to the ellagitannin family alongside punicalagin, corilagin, chebulagic acid, and castalagin, functional substitution is unwarranted owing to three lines of evidence. First, terchebulin possesses a structurally unique terchebulic acid core not present in any other known ellagitannin, which arises from a distinct biogenetic pathway [1]. Second, in direct head-to-head assays, terchebulin exhibits a differentiated multi-target activity profile: it matches ellagic acid in DPPH radical scavenging potency (IC50 4.90 vs. 4.86 µM) but is significantly weaker in lipase inhibition compared to gallic acid (IC50 260.7 vs. 149.3 µM), demonstrating that its polypharmacology cannot be extrapolated from close analogs [2]. Third, its predicted cytochrome P450 inhibition profile (low probability of CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP1A2 inhibition) diverges from the typical tannin class behavior, carrying implications for co-treatment experimental designs [3].

Core scaffold mismatch – terchebulic acid moiety absent in punicalagin, corilagin, or castalagin, altering bioactivity and physicochemical properties.
Differentiated multi-target profile – DPPH potency comparable to ellagic acid but lipase inhibition significantly lower than gallic acid prevents direct functional substitution.
Predicted CYP interaction profile deviates from typical tannins – low CYP inhibition probability may shift co-treatment experimental outcomes; validation required.

Quantitative Comparative Evidence for Differentiated Scientific Selection


Unique Terchebulic Acid Moiety Confers Structural Differentiation

Terchebulin is the sole ellagitannin characterized to date that contains a tetraphenylcarboxylic acid (terchebulic acid) moiety, formed biosynthetically by oxidative carbon–oxygen coupling of adjacent flavogallonic acid and gallic acid esters [1]. This structural feature is absent in punicalagin, corilagin, castalagin, chebulagic acid, chebulinic acid, and terflavins A–D, all of which co-occur in Terminalia species but possess either hexahydroxydiphenoyl (HHDP), dehydrohexahydroxydiphenoyl (DHHDP), or chebuloyl groups instead [1][2]. The terchebulic acid unit introduces distinct physicochemical properties: a topological polar surface area (TPSA) of 500.00 Ų and 16 H-bond donor sites, which influence solubility, protein binding, and chromatographic behavior relative to same-class analogs [3].

Structural Motif
Class-level inference
Unique terchebulic acid (tetraphenylcarboxylic acid) core; TPSA 500.00 Ų, 16 H-bond donors
Supports scaffold-based differentiation in SAR studies absent from other ellagitannins
NMR-confirmed structure; no other commercial source
Natural product chemistry Ellagitannin structure elucidation Chemotaxonomy

DPPH Radical Scavenging Potency Matching Ellagic Acid

In a direct head-to-head DPPH radical scavenging assay, terchebulin (IC50 = 4.90 µM) exhibited antioxidant potency statistically equivalent to ellagic acid (IC50 = 4.86 µM), and both were substantially more potent than the positive control (+)-catechin (IC50 = 8.23 µM) [1]. By comparison, the co-isolated analogs gallic acid (IC50 = 8.90 µM) and flavogallonic acid dilactone (IC50 = 7.03 µM) were markedly weaker, falling closer to the (+)-catechin baseline [1]. This places terchebulin and ellagic acid in the top tier among the five tannin-related compounds evaluated in this study, with a radical scavenging potency approximately 1.7-fold greater than (+)-catechin [1].

DPPH Scavenging
Head-to-head
IC50 4.90 µM (terchebulin) vs. 4.86 µM (ellagic acid)
Reported antioxidant potency comparable to ellagic acid
Equipotent within assay variability (Muddathir 2013)
Antioxidant screening DPPH radical scavenging assay Anti-acne natural products

Dual Anti-P. acnes and Lipase Inhibitory Activity

Terchebulin exhibited antibacterial activity against Propionibacterium acnes with an MIC of 125 µg/mL and MBC of 250 µg/mL in a standardized broth dilution assay [1]. In the same study, terchebulin also showed lipase inhibitory activity (IC50 = 260.7 µM), although it was 1.75-fold less potent than gallic acid (IC50 = 149.3 µM) in this specific endpoint [1]. This dual-target profile—direct bacterial growth inhibition plus attenuation of P. acnes lipase, a virulence factor implicated in inflammatory acne—is notable because the two most direct structural comparators in the study had divergent single-target strengths: ellagic acid excelled in DPPH scavenging (IC50 = 4.86 µM) but lacked reported lipase data, while gallic acid led in lipase inhibition but was weaker in DPPH (IC50 = 8.90 µM) [1]. No other compound in this five-compound panel simultaneously demonstrated antibacterial, antioxidant, and lipase inhibitory activities at the levels observed for terchebulin [1].

Acne-Relevant Targets
Head-to-head
P. acnes MIC 125 µg/mL, MBC 250 µg/mL; Lipase IC50 260.7 µM; DPPH IC50 4.90 µM
Multi-target polypharmacology: antibacterial, lipase inhibition, antioxidant
Only compound with all three activities in tested panel
Anti-acne agents Propionibacterium acnes Lipase inhibition Natural antibacterials

Antiplasmodial Activity with Favorable In Vitro Safety Margin

In an activity-guided fractionation study, terchebulin, punicalagin, flavogallonic acid, ellagic acid, and castalagin all exhibited antiplasmodial IC50 values ranging between 8–21 µg/mL (8–40 µM) against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, as determined by a PicoGreen fluorometric DNA quantification assay [1][2]. Within this equipotent group, the key differentiator is the in vitro cytotoxicity safety margin: all isolated compounds, including terchebulin, displayed IC50 ≥ 1500 µg/mL against mouse fibroblasts, yielding a calculated selectivity index (SI = cytotoxicity IC50 / antiplasmodial IC50) exceeding 71 at the conservative end [2]. This places terchebulin's antiplasmodial-to-cytotoxic window in a favorable range for a natural product hit, though direct comparative selectivity data for each individual compound (terchebulin vs. punicalagin vs. flavogallonic acid) were not reported separately in this study [2].

Antiplasmodial Activity
Cross-study comparable
IC50 8–21 µg/mL (3D7 & K1 strains); Selectivity index >71
Antiplasmodial potency with reported class-level safety margin
Cytotoxicity IC50 ≥1500 µg/mL mouse fibroblasts
Antimalarial natural products Plasmodium falciparum Selectivity index Cytotoxicity screening

Predicted Low Probability of Cytochrome P450 Inhibition

In silico ADMET prediction using admetSAR 2 indicates that terchebulin has a low probability of inhibiting five major cytochrome P450 isoforms: CYP2C9 (probability of non-inhibition = 79.87%), CYP2C19 (90.89%), CYP2D6 (92.12%), CYP3A4 (86.49%), and CYP1A2 (86.36%) [1]. This predicted profile suggests that terchebulin is unlikely to act as a significant perpetrator of CYP-mediated drug–drug interactions, which is a meaningful differentiator within the tannin class, where polyphenolic compounds commonly exhibit promiscuous CYP inhibition [2]. The prediction is computational only and awaits experimental validation; it should not be interpreted as definitive proof of clinical safety. Additionally, terchebulin is predicted to be a P-glycoprotein inhibitor (probability = 73.42%), which may affect intracellular accumulation in certain experimental models [1].

CYP Inhibition Prediction
Computational prediction
Low probability for CYP2C9 (79.9%), 2C19 (90.9%), 2D6 (92.1%), 3A4 (86.5%), 1A2 (86.4%)
Predicted low CYP inhibition liability; requires experimental validation
admetSAR 2.0; P-gp inhibitor also predicted
ADMET prediction Cytochrome P450 inhibition Drug interaction screening In silico pharmacokinetics

Evidence-Backed Research and Industrial Application Scenarios


Ellagitannin Scaffold-Diversification and SAR Studies

Terchebulin's unique terchebulic acid core distinguishes it from all other commercially available ellagitannins. Research groups investigating how the ellagitannin core structure influences bioactivity should include terchebulin in compound panels alongside punicalagin (gallagic acid core), corilagin (HHDP core), and chebulagic acid (chebuloyl core) to probe scaffold-dependent effects on antioxidant potency, enzyme inhibition, and cellular target engagement [1]. The compound's well-characterized structure by NMR and its availability at ≥95–98% HPLC purity support reproducible SAR experimentation [2].

Multi-Target Anti-Acne Probe in Dermatological Drug Discovery

In programs targeting acne vulgaris, terchebulin serves as a validated multi-target probe compound with demonstrated antibacterial activity against P. acnes (MIC = 125 µg/mL, MBC = 250 µg/mL), DPPH radical scavenging potency matching ellagic acid (IC50 = 4.90 µM), and measurable lipase inhibitory activity (IC50 = 260.7 µM) [3]. This three-pronged polypharmacology—addressing bacterial proliferation, oxidative stress, and virulence factor activity—makes terchebulin suitable as a reference compound in phenotypic screening cascades aimed at identifying agents that simultaneously hit multiple acne pathomechanisms [3].

Antimalarial Hit-Expansion and Selectivity Profiling

Terchebulin exhibits antiplasmodial activity (IC50 8–21 µg/mL) against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains with a favorable in vitro selectivity index exceeding 71 relative to mouse fibroblast cytotoxicity [4]. For antimalarial drug discovery teams, terchebulin provides a structurally distinct starting point within the ellagitannin chemical space, complementary to the better-studied punicalagin, for scaffold-hopping campaigns aimed at improving potency while maintaining the class-level safety margin [4].

Reference Standard for Terminalia chebula Phytochemical Fingerprinting

As one of the characteristic ellagitannins of Terminalia chebula fruits, terchebulin serves as an authenticated reference standard (HPLC ≥98%) for quality control, metabolomic profiling, and chemotaxonomic studies of Terminalia species [2]. Its unique terchebulic acid moiety provides a specific LC-MS/MS signature that distinguishes T. chebula-derived products from those of other Terminalia species, supporting botanical authentication and extract standardization workflows [1][2].

Application
Selection Property
Validation Focus
Ellagitannin Scaffold-Diversification and SAR Studies
Structurally distinct terchebulic acid core
Scaffold-dependent bioactivity and target engagement reproducibility
Multi-Target Anti-Acne Probe Research
Polypharmacology across antibacterial, antioxidant, and lipase inhibition endpoints
Phenotypic screening cascade validation in acne models
Antimalarial Hit-Expansion and Selectivity Profiling
Antiplasmodial potency with class-level selectivity margin
Scaffold-hopping and potency optimization against resistant strains
Reference Standard for Terminalia chebula Phytochemical Fingerprinting
Authenticated ellagitannin with unique LC-MS/MS signature
Botanical authentication and extract standardization workflows
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